molecular formula C5H10ClNO4S B3365595 Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate CAS No. 1249246-15-8

Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate

Cat. No.: B3365595
CAS No.: 1249246-15-8
M. Wt: 215.66
InChI Key: SKJKGVDXYYQGPE-UHFFFAOYSA-N
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Description

Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate is an organic compound with the molecular formula C5H10ClNO4S It is characterized by the presence of a chlorosulfonyl group, a methylamino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate can be synthesized through the reaction of ethyl 2-(chlorosulfonyl)acetate with methylamine. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:

[ \text{Ethyl 2-(chlorosulfonyl)acetate} + \text{Methylamine} \rightarrow \text{this compound} ]

The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as distillation or recrystallization to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, products such as sulfonamides or sulfonate esters are formed.

    Reduction Products: Sulfonamides or amines are the major products of reduction reactions.

    Hydrolysis Products: The corresponding carboxylic acid and alcohol are formed upon hydrolysis.

Scientific Research Applications

Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(chlorosulfonyl)acetate: This compound is similar in structure but lacks the methylamino group.

    Methyl 2-(chlorosulfonyl)acetate: Similar to ethyl 2-(chlorosulfonyl)acetate but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(chlorosulfonyl)propanoate: Contains a propanoate group instead of an acetate group.

Uniqueness

Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate is unique due to the presence of both the chlorosulfonyl and methylamino groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with specific properties.

Properties

IUPAC Name

ethyl 2-[chlorosulfonyl(methyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO4S/c1-3-11-5(8)4-7(2)12(6,9)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJKGVDXYYQGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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